molecular formula C4H8CaO2 B109914 Calcium butyrate CAS No. 5743-36-2

Calcium butyrate

Cat. No.: B109914
CAS No.: 5743-36-2
M. Wt: 128.18 g/mol
InChI Key: DJSFSIDKBHNBFT-UHFFFAOYSA-N
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Description

Calcium butyrate is a calcium salt of butyric acid, a short-chain fatty acid. It is commonly used in the food and pharmaceutical industries due to its beneficial properties. Butyric acid is naturally produced in the human gut by microbial fermentation of dietary fibers and plays a crucial role in maintaining gut health. This compound is often used as a dietary supplement to promote gut health and improve metabolic functions.

Mechanism of Action

Target of Action

Calcium butyrate primarily targets the gut microbiota and intestinal epithelial cells (IECs). It interacts with G-protein-coupled receptors (GPRCs) and histone deacetylases (HDACs) in these cells . The compound also affects tight junctions, which are crucial for maintaining the integrity of the gut barrier .

Mode of Action

This compound interacts with its targets to modulate various biological processes. It suppresses the phosphorylation of transcription factors NF-κB, AP1, STAT1, and STAT3, which are involved in the development of acute pancreatitis . Additionally, through its inhibitory action on HDAC deacetylation, it reduces STAT1 transcription phosphorylation .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation . It also contributes to the regulation of histone deacetylase (HDAC), which is crucial for gene expression .

Pharmacokinetics

It is known that butyrate cannot be detected in the peripheral blood, indicating fast metabolism in the gut wall and/or in the liver . More research is needed to fully understand the ADME properties of this compound .

Result of Action

The action of this compound results in a wide range of effects. It exhibits anti-inflammatory, anti-obesity, metabolic regulation, and antioxidant effects . Furthermore, it has been shown to have important intestinal and immuno-modulatory functions .

Action Environment

The action of this compound is influenced by various environmental factors. The diversity and complexity of the gut microbiota, which is influenced by the host’s genetic background, diet, and environment, can affect the production and function of butyrate . Moreover, butyrate’s action can be influenced by the nutrient-rich environment provided by the gut .

Biochemical Analysis

Biochemical Properties

Calcium butyrate interacts with various enzymes, proteins, and other biomolecules. It is known to regulate the immune system through its agonistic action on G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, or GPR109A . It also serves as an epigenetic regulator, responding to environmental or pharmacological changes by inhibiting histone deacetylase (HDAC), up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It promotes human growth hormone (hGH) synthesis and improves basal and growth hormone-releasing hormone (GHRH)-induced hGH-secretion . By acting through GPR41 and 43, this compound enhances intracellular free cytosolic Ca2+ . It also exerts anti-inflammatory effects on TNF-α induced human umbilical vein endothelial cells (HUVECs) by decreasing adhesion molecules and reducing pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist for GPCRs, leading to anti-inflammatory effects through these receptors’ signaling pathways . This compound also inhibits HDAC, which results in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to reduce Salmonella colonization in cecal content over time . The long-term effects of this compound on cellular function have been observed in in vitro or in vivo studies, demonstrating its stability and degradation patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dairy calves, supplementation with sodium butyrate (600 mg/kg) improved sleep quality and quality of life

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It interacts with enzymes such as butyryl-CoA:acetate CoA transferase, which is responsible for the final step of butyrate synthesis from butyryl-CoA .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of butyrate is electroneutral through SMCT2 (Na+), resulting in the transport of one Na+ for each butyrate anion absorbed .

Subcellular Localization

It is known that butyrate can influence the architecture of the gastrointestinal tract wall, stimulating proliferation, differentiation, and maturation, and reducing apoptosis in the cells . The specific compartments or organelles to which this compound is directed remain to be fully elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium butyrate can be synthesized by reacting butyric acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The chemical equation for the reaction is:

2CH3CH2CH2COOH+Ca(OH)2(CH3CH2CH2COO)2Ca+2H2O\text{2CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{COO)}_2\text{Ca} + \text{2H}_2\text{O} 2CH3​CH2​CH2​COOH+Ca(OH)2​→(CH3​CH2​CH2​COO)2​Ca+2H2​O

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing butyric acid with calcium carbonate or calcium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions: Calcium butyrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce butyric acid and other by-products.

    Reduction: It can be reduced to form butanol.

    Substitution: this compound can participate in substitution reactions where the butyrate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium chloride can be used in substitution reactions.

Major Products Formed:

    Oxidation: Butyric acid, carbon dioxide, and water.

    Reduction: Butanol and calcium hydroxide.

    Substitution: Calcium chloride and the substituted butyrate compound.

Scientific Research Applications

Calcium butyrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in maintaining gut health and its effects on the gut microbiome.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory bowel diseases and metabolic disorders.

    Industry: Used as a feed additive in animal nutrition to promote gut health and improve growth performance.

Comparison with Similar Compounds

  • Sodium butyrate
  • Potassium butyrate
  • Butyric acid

Properties

CAS No.

5743-36-2

Molecular Formula

C4H8CaO2

Molecular Weight

128.18 g/mol

IUPAC Name

calcium;butanoate

InChI

InChI=1S/C4H8O2.Ca/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);

InChI Key

DJSFSIDKBHNBFT-UHFFFAOYSA-N

SMILES

CCCC(=O)[O-].CCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCC(=O)O.[Ca]

Key on ui other cas no.

5743-36-2

Pictograms

Irritant

Synonyms

Butanoic Acid, Calcium Salt;  Butyric Acid, Calcium Salt;  Greencab 70 Coated; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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